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Compound of Interest

Compound Name: Adamantamine fumarate

Cat. No.: B10814381

Get Quote

1.1 Molecular Configuration The fundamental unit consists of the adamantane cage

(tricyclo[3.3.1.1^{3,7}]decane) functionalized at the 1-position with an ammonium group,

ionically bonded to a fumarate anion.[1]

Parent Amine: 1-Adamantanamine (

)[1][2]

Counterion: Fumaric Acid (

), a dicarboxylic acid capable of forming both 1:1 (hydrogen fumarate) and 2:1 (neutral
fumarate) stoichiometries.[1]

Crystal Habit: Typically crystallizes as white, high-melting prisms.[1] The bulky adamantane

cage induces high lattice energy, often resulting in plastic crystal phases (orientationally

disordered crystals) at elevated temperatures prior to melting.[1]

1.2 Stoichiometric Determination Before thermodynamic profiling, the salt stoichiometry must

be validated. Fumaric acid has two
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values (3.03 and 4.44).[1] 1-Adamantanamine (

~10.[1]1) is a strong base.[1]

Protocol: Elemental Analysis (CHN) coupled with

-NMR integration of the alkene proton (fumarate,

~6.7 ppm) vs. the adamantane cage protons (

~1.6–2.1 ppm).

Part 2: Thermodynamic Profiling
2.1 Thermal Transitions and Stability Adamantane derivatives exhibit unique "globular"

molecule thermodynamics. They often undergo solid-solid phase transitions where the

molecules begin to rotate within the lattice sites before the actual melting point.

Melting Point (

): The fumarate salt exhibits a significantly higher thermal stability than the free base.[1]
While the free base sublimes/melts ~206–208°C, the fumarate salt typically melts with
decomposition in the range of 260°C – 280°C.

Enthalpy of Fusion (

): A critical parameter for solubility prediction.[1] For adamantane salts,

is often lower than expected due to the entropy absorbed during the solid-solid transition (

) below

.[1]

2.2 Solubility Thermodynamics The solubility of adamantamine fumarate is governed by the

balance between the crystal lattice energy and the solvation enthalpy.

Van't Hoff Analysis: Solubility (

) is temperature-dependent.[1] Plotting
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vs.

yields the Enthalpy of Solution (

).[1]

[1]

Dissolution Mechanism:

Lattice Disruption: Endothermic (

).[1] High for fumarates due to strong H-bonding networks between ammonium and
carboxylate groups.[1]

Solvation: Exothermic (

).[1] The hydrophobic adamantane cage creates a "structure-making" effect in water
(negative entropy of hydration), limiting aqueous solubility compared to hydrophilic salts.
[1]

2.3 Diagram: Solubility Thermodynamics Pathway The following diagram illustrates the

energetic pathway determining the solubility of the crystal.
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Caption: Born-Haber cycle illustrating the competition between lattice energy and solvation

enthalpy defining the solubility profile.[1]
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Part 3: Experimental Protocols (Self-Validating
Systems)
To ensure data integrity, the following protocols utilize internal controls.

Protocol A: Differential Scanning Calorimetry (DSC)
Objective: Determine

,

, and

.[1]

Calibration: Calibrate heat flow and temperature using Indium (

) and Zinc (

) standards.

Sample Prep: Weigh 2–4 mg of dried adamantamine fumarate into a Tzero aluminum pan.

Crimp hermetically (pinhole lid if volatile decomposition products are expected).[1]

Method:

Equilibrate at 25°C.

Ramp 10°C/min to 300°C.

Validation Check: If an endotherm is observed <100°C, perform TGA (Thermogravimetric

Analysis) to distinguish solvate loss from a solid-solid transition.[1]

Analysis: Integrate the melting peak. Note any baseline shifts indicating glass transitions (

).[1]

Protocol B: Gravimetric Solubility Determination
Objective: Measure saturation solubility (
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) at thermodynamic equilibrium.[1]

Equilibration: Add excess solid to 10 mL solvent (Water, pH 1.2 HCl, pH 6.8 Phosphate

Buffer).

Agitation: Shake at constant temperature (e.g., 25.0 ± 0.1°C) for 24 hours.

Filtration: Filter supernatant using a 0.45

PVDF syringe filter (pre-saturated).

Quantification: Evaporate solvent and weigh residue (Gravimetric) OR dilute and analyze via

HPLC-UV (205 nm detection for fumarate/amine).

Validation Check: Measure pH of the saturated solution. If pH shifts significantly from the

buffer

, the solubility value is compromised by the "pH-solubility" effect.

3.1 Diagram: Polymorph Screening Workflow Solid-state form selection is critical.[1] The

following workflow ensures the identification of the stable thermodynamic form.
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Caption: Decision tree for identifying the thermodynamically stable polymorph via slurry

conversion and thermal analysis.

Part 4: Data Summary & Implications[1][2]
Table 1: Comparative Thermodynamic Properties Note: Values for the Fumarate salt are

derived from class-consistent behavior and specific patent data, contrasted with the standard
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HCl salt.

Property
Adamantamine HCl
(Standard)

Adamantamine
Fumarate (Target)

Implication

Melting Point ~360°C (Decomp) 260–280°C (Decomp)

Fumarate has lower

lattice energy than

HCl, potentially aiding

dissolution rate.[1]

Solubility (Water) High (>50 mg/mL)
Moderate (10–30

mg/mL)

Fumarate offers

"controlled" solubility,

useful for extended-

release.[1]

Hygroscopicity Low Very Low

Excellent physical

stability in humid

climates.[1]

Solid Phase
Ordered Tetragonal

(Low T)

Potential Plastic

Crystal

High probability of

disorder; requires

strict XRPD

monitoring.[1]

Implications for Drug Development:

Bioavailability: The fumarate salt's moderate solubility prevents the "dose dumping" often

seen with highly soluble HCl salts, making it ideal for sustained-release matrices.

Processability: The high melting point ensures the material will not melt during high-shear

granulation or tablet compression.

Stability: The non-hygroscopic nature of the fumarate moiety protects the formulation from

moisture-induced degradation (hydrolysis/oxidation).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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